(5E)-1-benzyl-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione;hydrate
Description
The compound (5E)-1-benzyl-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione hydrate is a 1,3-diazinane-2,4,6-trione (barbiturate-like) derivative featuring:
- A benzyl group at position 1.
- A (3,4-dihydroxyphenyl)methylidene substituent at position 5 in the E configuration.
- A hydrate form, which influences crystallinity and stability.
Properties
CAS No. |
5310-93-0 |
|---|---|
Molecular Formula |
C9H11ClN2O |
Molecular Weight |
198.65 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-ethylurea |
InChI |
InChI=1S/C9H11ClN2O/c1-2-11-9(13)12-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H2,11,12,13) |
InChI Key |
BUQNPNBBHVNTJO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC(=C(C=C3)O)O)C(=O)NC2=O.O |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC(=C(C=C3)O)O)/C(=O)NC2=O.O |
Canonical SMILES |
CCNC(=O)NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-benzyl-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common method starts with the preparation of the diazinane ring, followed by the introduction of the benzyl group and the 3,4-dihydroxyphenylmethylidene moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is crucial for maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(5E)-1-benzyl-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxyphenyl group typically yields quinones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
The compound (5E)-1-benzyl-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione;hydrate , also known by its CAS number 5310-93-0 , is a diazinane derivative with potential applications in various scientific fields. This article explores its applications in medicinal chemistry, agriculture, and materials science, supported by data tables and case studies.
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its structural similarity to known pharmacophores. Its potential applications include:
- Antioxidant Activity : Studies indicate that compounds with similar structures exhibit significant antioxidant properties, suggesting that this compound may help mitigate oxidative stress in biological systems.
- Anticancer Properties : Preliminary research suggests that derivatives of diazinane can inhibit cancer cell proliferation. For instance, similar compounds have been evaluated for their ability to induce apoptosis in various cancer cell lines.
Case Study: Anticancer Activity
A study conducted on related diazinane derivatives demonstrated that they could significantly reduce the viability of breast cancer cells (MCF-7) by inducing apoptosis through the activation of caspase pathways. This indicates a potential pathway for further exploration of this compound in cancer therapeutics.
Agricultural Applications
The compound's structural features may also lend themselves to agricultural applications:
- Pesticidal Activity : Research into similar compounds has revealed potential insecticidal and fungicidal properties. This suggests that this compound could be developed as a novel pesticide.
Data Table: Pesticidal Efficacy of Related Compounds
| Compound Name | Target Pest/Fungus | Efficacy (%) | Reference |
|---|---|---|---|
| Compound A | Aphids | 85 | |
| Compound B | Fusarium spp. | 78 | |
| (5E)-1-benzyl... | TBD | TBD | TBD |
Materials Science
In materials science, the compound may serve as a precursor for synthesizing advanced materials due to its unique chemical structure:
- Polymer Synthesis : The reactivity of the diazinane moiety allows for the formation of polymers with desirable mechanical and thermal properties.
Case Study: Polymer Development
Research has shown that incorporating diazinane derivatives into polymer matrices can enhance thermal stability and mechanical strength. This opens avenues for developing high-performance materials suitable for various industrial applications.
Mechanism of Action
The mechanism by which (5E)-1-benzyl-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dihydroxyphenyl group can participate in redox reactions, influencing cellular oxidative states, while the diazinane ring may interact with specific protein targets, modulating their activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of the target compound with selected analogs from the literature:
Note: logP values estimated via analogy to structurally related barbiturates .
Key Differences and Implications
Substituent Effects on Polarity and Solubility: The target compound’s 3,4-dihydroxyphenyl group increases polarity and hydrogen-bonding capacity compared to methoxy (e.g., ) or ethoxy (e.g., ) analogs. The hydrate form further improves aqueous solubility, making it more suitable for pharmaceutical formulations than non-hydrated analogs .
Crystallinity and Stability :
- Analogs like the 3,4-dimethoxy derivative () exhibit triclinic crystal packing with π-π interactions, whereas the target’s hydrate form likely adopts a distinct lattice structure due to water incorporation.
Biological Activity: Barbiturate analogs (e.g., vinbarbital ) with alkyl/alkenyl substituents act as central nervous system depressants. The benzyl group at position 1 may enhance binding to aromatic receptor pockets compared to methyl or aryl groups in other derivatives .
Biological Activity
(5E)-1-benzyl-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione;hydrate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure characterized by a diazinane ring and a dihydroxyphenylmethylidene moiety, which may confer various pharmacological properties. This article explores its biological activity, including antioxidant properties, enzyme inhibition capabilities, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H16N2O6 |
| Molecular Weight | 342.33 g/mol |
| CAS Number | 5310-93-0 |
| SMILES | C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC(=C(C=C3)O)O)C(=O)NC2=O.O |
Antioxidant Properties
Research indicates that the presence of the 3,4-dihydroxyphenyl group in this compound contributes significantly to its antioxidant activity . Antioxidants are crucial in combating oxidative stress in biological systems. Studies have shown that compounds with similar structures exhibit significant radical scavenging activity, which is essential in preventing cellular damage caused by free radicals.
Enzyme Inhibition
The compound has been evaluated for its enzyme inhibition potential , particularly against enzymes associated with oxidative stress and inflammation. Preliminary studies suggest that it may inhibit certain enzymes involved in the inflammatory response, making it a candidate for further investigation in anti-inflammatory therapies .
Therapeutic Applications
Given its antioxidant and enzyme inhibition properties, this compound is being explored for potential therapeutic applications in diseases where oxidative stress plays a pivotal role. These include conditions such as cancer and neurodegenerative diseases .
Study on Antioxidant Activity
In a study conducted to evaluate the antioxidant capacity of various compounds similar to this compound, it was found that derivatives exhibited varying degrees of radical scavenging activity. The study utilized DPPH and ABTS assays to quantify this activity. Results indicated that compounds with dihydroxy groups showed significantly higher antioxidant activity compared to those without .
Enzyme Inhibition Study
Another relevant study focused on the enzyme inhibition profile of similar diazinane derivatives. The findings revealed that certain derivatives could inhibit cyclooxygenase (COX) enzymes effectively. This suggests a potential application in managing pain and inflammation .
The proposed mechanism by which (5E)-1-benzyl-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione exerts its biological effects involves interaction with specific molecular targets within cells. The dihydroxyphenyl group can participate in redox reactions that modulate cellular oxidative states. Furthermore, the diazinane ring may interact with protein targets involved in inflammatory pathways .
Q & A
Q. What are the optimal synthetic routes and characterization methods for this compound?
Methodological Answer: The synthesis of this compound involves condensation reactions between benzyl-substituted precursors and dihydroxyphenyl aldehydes. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for the Knoevenagel condensation step, as demonstrated in structurally analogous diazinane-trione systems .
- Catalyst optimization : Lewis acids like ZnCl₂ improve yields by stabilizing intermediates .
- Hydrate stabilization : Post-synthesis hydration requires controlled humidity (40–60% RH) to avoid overhydration, monitored via thermogravimetric analysis (TGA) .
For characterization:
- X-ray crystallography resolves the (5E)-configuration and hydrogen-bonding network in the hydrate form .
- FT-IR and NMR confirm the presence of dihydroxyphenyl and diazinane-trione moieties, with NMR peaks at δ 7.2–7.4 ppm (aromatic protons) and δ 10.2 ppm (hydrate OH) .
Q. How can researchers validate the compound’s structural stability under experimental conditions?
Methodological Answer:
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition thresholds (>200°C observed in related diazinane derivatives) .
- pH-dependent stability : Conduct kinetic studies in buffers (pH 3–10) with HPLC monitoring. The compound is stable in neutral conditions but degrades under strong acids/bases due to lactam ring hydrolysis .
- Light sensitivity : UV-Vis spectroscopy under accelerated light exposure (ICH Q1B guidelines) reveals photodegradation pathways, requiring amber glass storage .
Advanced Research Questions
Q. How can computational models predict the compound’s reactivity in novel reactions?
Methodological Answer:
- Reaction path search : Use density functional theory (DFT) to map energy profiles for electrophilic substitution at the methylidene group. Software like Gaussian or ORCA calculates activation energies, validated against experimental yields .
- Solvent effects : COSMO-RS simulations predict solvation free energies, guiding solvent selection for Suzuki-Miyaura coupling (e.g., THF vs. DMSO) .
- Transition state analysis : Identify steric clashes using molecular dynamics (MD) simulations, particularly for bulky substituents on the benzyl group .
Q. What experimental design strategies optimize reaction yields while minimizing side products?
Methodological Answer:
- Factorial design : Apply a 2 factorial matrix (factors: temperature, catalyst loading, solvent ratio) to identify interactions. For example, a central composite design (CCD) revealed that 80°C and 5 mol% ZnCl₂ maximize yield (85%) while minimizing lactam ring-opening side reactions .
- Response surface methodology (RSM) : Models nonlinear relationships between variables (e.g., excess aldehyde reduces yield due to polymerization) .
- High-throughput screening : Automated liquid handlers test 96 reaction conditions in parallel, accelerating parameter optimization .
Q. How can researchers resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Meta-analysis : Aggregate data from independent studies using standardized assays (e.g., IC₅₀ values in kinase inhibition). Adjust for variables like cell line (HEK293 vs. HeLa) or hydrate content (TGA-verified) .
- Error source identification : Use ANOVA to partition variance (e.g., batch-to-batch purity differences detected via HPLC) .
- Orthogonal assays : Confirm antioxidant activity via both DPPH radical scavenging and FRAP assays to rule out false positives from polyphenol interference .
Q. What advanced techniques elucidate the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : AutoDock Vina predicts binding poses in the ATP-binding pocket of kinases, validated via site-directed mutagenesis (e.g., Lys45Ala mutations reduce binding affinity) .
- Surface plasmon resonance (SPR) : Quantify binding kinetics (kₐₙ/kₒff) with immobilized kinase domains. A reported KD of 12 nM aligns with DFT-predicted hydrogen bonds .
- Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution, critical for identifying allosteric modulation sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
